molecular formula C16H11ClN4O4 B11255035 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Cat. No.: B11255035
M. Wt: 358.73 g/mol
InChI Key: UAFRKGGKJIIBET-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro and nitro group attached to a benzamide core, along with a phthalazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The chloro and nitro groups are introduced through nitration and chlorination reactions, respectively. The phthalazinone moiety is then attached via a condensation reaction with the benzamide core. Common reagents used in these reactions include concentrated nitric acid for nitration, thionyl chloride for chlorination, and various catalysts for the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzamides, and various other functionalized compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-5-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phthalazinone moiety may also play a role in its activity by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitrobenzamide: Similar structure but lacks the phthalazinone moiety.

    5-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide: Similar structure but lacks the chloro group.

    2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide: Similar structure but lacks the nitro group.

Uniqueness

The uniqueness of 2-chloro-5-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups, along with the phthalazinone moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H11ClN4O4

Molecular Weight

358.73 g/mol

IUPAC Name

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H11ClN4O4/c17-13-6-5-9(21(24)25)7-12(13)15(22)18-8-14-10-3-1-2-4-11(10)16(23)20-19-14/h1-7H,8H2,(H,18,22)(H,20,23)

InChI Key

UAFRKGGKJIIBET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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